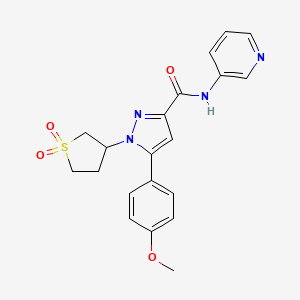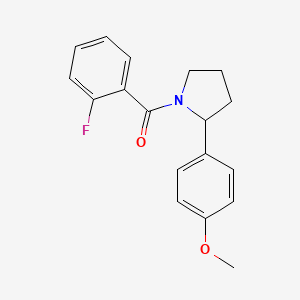
1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-pyridin-3-yl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with the following chemical formula:
C18H19NO4S
. - It consists of a pyrazole ring, a pyridine ring, and a thienyl group.
- The compound’s systematic name reflects its structural features: N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxyphenyl)benzamide.
- It may have potential applications in various fields due to its unique structure.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. research laboratories may have developed custom approaches.
- Generally, organic chemists would explore various reactions to synthesize this compound, considering its functional groups and stereochemistry.
Chemical Reactions Analysis
- The compound likely undergoes various reactions, including:
Oxidation: Oxidative processes could modify the thienyl or phenyl groups.
Reduction: Reduction reactions may target the carbonyl group or other functional moieties.
Substitution: Substitution reactions could occur at the pyrazole or benzamide positions.
- Common reagents and conditions would depend on the specific reaction type, but typical reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
- Major products would vary based on the reaction conditions and regioselectivity.
Scientific Research Applications
Chemistry: Researchers might study its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) could reveal its biological activity.
Medicine: It might serve as a lead compound for drug development, targeting specific pathways.
Industry: Applications could include materials science, catalysis, or specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action remains speculative without specific data.
- Potential molecular targets could involve enzymes, receptors, or cellular signaling pathways.
- Further research is needed to elucidate its effects.
Comparison with Similar Compounds
- Unfortunately, I don’t have a list of similar compounds at the moment. you can explore related structures by searching databases or scientific literature.
Remember that while I’ve provided an overview, detailed experimental data and specific applications would require further investigation
Properties
Molecular Formula |
C20H20N4O4S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)-N-pyridin-3-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C20H20N4O4S/c1-28-17-6-4-14(5-7-17)19-11-18(20(25)22-15-3-2-9-21-12-15)23-24(19)16-8-10-29(26,27)13-16/h2-7,9,11-12,16H,8,10,13H2,1H3,(H,22,25) |
InChI Key |
AYYNCNDKOAMJFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-dimethyl-9-(3-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11328306.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide](/img/structure/B11328312.png)

![N-(3,4-difluorophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11328333.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11328345.png)

![4-fluoro-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11328370.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-chlorobenzamide](/img/structure/B11328378.png)
![N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11328386.png)
![{4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(3-fluorophenyl)methanone](/img/structure/B11328392.png)
![N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11328393.png)
![1-[2-(2,2-Dimethyl-4-phenyloxan-4-yl)ethyl]-4-methylpiperazine](/img/structure/B11328397.png)
![N-(5-phenyl-1,2,4-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11328399.png)
![5-bromo-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B11328403.png)
